Product packaging for Glucocorticoid receptor agonist-1(Cat. No.:CAS No. 2166375-82-0)

Glucocorticoid receptor agonist-1

Cat. No.: B2488377
CAS No.: 2166375-82-0
M. Wt: 569.7 g/mol
InChI Key: MPEPSOPXQDGEHP-WWBNNTNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Glucocorticoid Receptor Pharmacology

Glucocorticoids (GCs) are a class of steroid hormones that play a crucial role in a wide array of physiological processes, including metabolism, the stress response, and immune function. oup.combioscientifica.com Their therapeutic applications are extensive, particularly for their potent anti-inflammatory and immunosuppressive properties. nih.govnih.gov The biological effects of glucocorticoids are mediated primarily through their interaction with the Glucocorticoid Receptor (GR). nih.govnih.gov The GR, also known as NR3C1, is a member of the nuclear receptor superfamily of transcription factors that resides in the cytoplasm in an inactive state, complexed with chaperone proteins like heat shock proteins. nih.govfrontiersin.org

Upon binding by a glucocorticoid agonist, the GR undergoes a conformational change, dissociates from the chaperone complex, and translocates into the cell nucleus. nih.govfrontiersin.org Once in the nucleus, the ligand-activated GR modulates the expression of target genes through two principal mechanisms:

Transactivation: The GR homodimerizes (forms a pair) and binds directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, typically upregulating their transcription. nih.govbmj.com This mechanism is associated with many of the metabolic effects of glucocorticoids. nih.govnih.gov

Transrepression: The GR monomer (a single unit) interacts with other transcription factors, such as nuclear factor kappa-B (NF-κB) and activator protein-1 (AP-1), inhibiting their activity. bmj.com This "tethering" mechanism does not involve direct binding of the GR to DNA and is considered the primary driver of the anti-inflammatory effects of glucocorticoids. bmj.compnas.org

The dual nature of GR signaling, where different mechanisms drive therapeutic and other effects, forms the fundamental basis of modern glucocorticoid research. nih.govpnas.org The goal is to develop ligands that can selectively engage the desired pathways.

Evolution of Glucocorticoid Receptor Agonist Research Paradigms

The history of glucocorticoid research has been a journey from broad-spectrum agents to the pursuit of highly specific molecules. Synthetic glucocorticoids developed since the 1950s are highly effective but their utility can be limited by a range of effects stemming from their non-selective activation of the GR. nih.govrsc.org This challenge spurred a paradigm shift in research, moving towards the development of compounds that could "dissociate" the beneficial anti-inflammatory actions from other effects. pnas.orgtandfonline.com

This new approach was founded on the "dissociation hypothesis," which posited that the transrepression mechanism (responsible for anti-inflammatory effects) could be separated from the transactivation mechanism (linked to metabolic and other effects). nih.govbmj.compnas.org This led to the search for a new class of experimental drugs known as Selective Glucocorticoid Receptor Agonists (SEGRAs) and Selective Glucocorticoid Receptor Modulators (SEGRMs), collectively termed SEGRAMs. nih.govwikipedia.org These compounds are designed to preferentially induce transrepression while having minimal transactivation activity. pnas.orgnih.gov

The development of SEGRAMs has been a key focus of both academic and pharmaceutical research, leading to the synthesis of numerous non-steroidal ligands. bmj.comnih.gov While the initial transrepression-versus-transactivation model is now considered an oversimplification, it was instrumental in guiding the discovery of novel compounds and deepening the understanding of GR's molecular actions. nih.govnih.gov Research has since evolved to include the development of partial GR agonists, which retain the ability to repress inflammatory genes but are less effective at activating genes involved in metabolic pathways. nih.gov Compounds such as "Glucocorticoid receptor agonist-1," an arylpyrazole-based agonist, represent this ongoing effort to create potent anti-inflammatory agents by selectively modulating GR function. medchemexpress.com

Interactive Data Table 1: In Vitro Profile of Selective Glucocorticoid Receptor Agonist GRM-01 This table presents the in vitro binding affinity and functional activity of GRM-01, a novel non-steroidal SEGRAM, in comparison to the classic glucocorticoid, prednisolone (B192156). The data highlights the compound's selectivity for the Glucocorticoid Receptor (GR) over the Progesterone (B1679170) (PR) and Mineralocorticoid (MR) receptors, and its partial agonist activity in a transactivation assay.

ParameterGRM-01PrednisoloneReference
Binding Affinity (Ki, nM) - Human GR12N/A frontiersin.org
Binding Affinity (Ki, nM) - Human PR3,700N/A frontiersin.org
Binding Affinity (Ki, nM) - Human MR>10,000N/A frontiersin.org
GR Transactivation (EC50, nM)60.224.3 frontiersin.org
GR Transactivation Efficacy (%)31.880.5 frontiersin.org

Interactive Data Table 2: Comparative Effects of Dissociated Agonists on Inflammatory and Cellular Markers This table compares the in vitro effects of Ginsenoside Rg1, a plant-derived GR agonist, and Dexamethasone (B1670325), a potent synthetic glucocorticoid. The findings illustrate the research goal of identifying compounds that retain anti-inflammatory properties (inhibition of TNF-α) while having a differential impact on other cellular processes, such as osteoblast proliferation.

AssayGinsenoside Rg1Dexamethasone (DEX)Reference
Inhibition of LPS-induced TNF-α productionInhibits production in a manner similar to DEXInhibits production aai.org
Effect on Osteoblast ProliferationNo inhibitory effect on proliferationStrongly inhibited proliferation in a concentration-dependent manner aai.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H39NO6 B2488377 Glucocorticoid receptor agonist-1 CAS No. 2166375-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-aminophenyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H39NO6/c1-33-13-12-25(38)16-23(33)10-11-26-27-17-30-35(29(40)19-37,34(27,2)18-28(39)31(26)33)42-32(41-30)22-8-6-20(7-9-22)14-21-4-3-5-24(36)15-21/h3-9,12-13,15-16,26-28,30-32,37,39H,10-11,14,17-19,36H2,1-2H3/t26-,27-,28-,30+,31+,32+,33-,34-,35+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEPSOPXQDGEHP-WWBNNTNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=CC37C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=C[C@]37C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Structural Determinants of Glucocorticoid Receptor Agonist 1 Action

Glucocorticoid Receptor Architecture and Functional Domains

The Glucocorticoid Receptor is comprised of three primary domains: the N-terminal transactivation domain, the central DNA-binding domain, and the C-terminal ligand-binding domain, all connected by a flexible hinge region.

The N-terminal Domain (NTD), also known as Activation Function 1 (AF-1), is the primary site for transcriptional activation. This domain is intrinsically disordered, lacking a fixed three-dimensional structure, which allows it to adopt multiple conformations and interact with a wide array of co-regulator proteins. The transcriptional activity of the NTD is largely independent of ligand binding but is crucial for the full transcriptional efficacy of the receptor after Glucocorticoid Receptor Agonist-1 is bound. The NTD of the human glucocorticoid receptor contains a highly potent acidic activation core.

The DNA-Binding Domain (DBD) is a highly conserved region responsible for recognizing and binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This domain consists of two zinc-finger motifs, where a zinc ion is tetrahedrally coordinated by four cysteine residues. The first zinc finger is primarily involved in DNA recognition, while the second is crucial for the dimerization of the receptor on the GRE. The precise interaction of the DBD with GREs is a critical step in the mechanism of action of this compound, enabling the receptor to either activate or repress gene transcription.

Connecting the DBD and the Ligand-Binding Domain is the flexible hinge region. This region plays a significant role in receptor trafficking and contains a portion of the nuclear localization signal, which is essential for the translocation of the receptor from the cytoplasm to the nucleus upon ligand binding. The conformational changes induced by the binding of this compound are transmitted through the hinge region, influencing the receptor's dimerization and DNA-binding properties.

The Ligand-Binding Domain (LBD), located at the C-terminus, is responsible for the specific and high-affinity binding of this compound. This domain adopts a globular, alpha-helical sandwich fold, creating a hydrophobic ligand-binding pocket. The binding of an agonist like this compound induces a significant conformational change in the LBD, leading to the formation of the Activation Function 2 (AF-2) surface. This surface is critical for the interaction with coactivator proteins, which are necessary for the subsequent steps in transcriptional activation. The LBD also contributes to receptor dimerization and nuclear translocation.

Glucocorticoid Receptor Isoforms and Transcriptional Variants

The human glucocorticoid receptor gene can undergo alternative splicing and translation initiation, resulting in the expression of multiple isoforms. These isoforms can exhibit different functional properties and contribute to the tissue-specific effects of glucocorticoids.

Glucocorticoid Receptor alpha (GRα) is the classic and most abundant isoform of the GR. It is a full-length receptor that contains all the functional domains described above and is capable of binding this compound, translocating to the nucleus, and modulating gene transcription. The binding of an agonist to GRα is the primary mechanism through which glucocorticoids exert their effects. The transcriptional activity of GRα is dependent on the binding of a ligand to its LBD, which triggers the conformational changes necessary for its function as a transcription factor.

Glucocorticoid Receptor beta (GRβ)

The human glucocorticoid receptor (GR) exists in two primary isoforms, GRα and GRβ, which arise from alternative splicing of the GR gene (NR3C1). nih.gov While GRα is the classic receptor that binds to glucocorticoids and mediates most of their known effects, GRβ presents a different functional profile. nih.gov Structurally, GRα and GRβ are identical through the N-terminal and DNA-binding domains but differ at their C-terminus due to the alternative splicing of exon 9. nih.govresearchgate.net GRβ contains a unique 15-amino-acid C-terminal sequence, replacing the 50 amino acids at the end of GRα that are crucial for ligand binding and transactivation. nih.gov

Consequently, GRβ does not bind to glucocorticoid agonists or antagonists and is transcriptionally inactive in the classical sense. nih.govmdpi.com Its primary described role is that of a dominant-negative inhibitor of GRα. By forming heterodimers with GRα, GRβ can antagonize the transcriptional activity of GRα on glucocorticoid-responsive genes. nih.gov However, emerging research indicates that GRβ may possess intrinsic, GRα-independent transcriptional activity, capable of regulating a unique set of genes involved in processes like inflammation and cell migration. nih.govmdpi.com While GRα is predominantly cytoplasmic in the absence of a ligand, GRβ can be found in both the cytoplasm and the nucleus, and its expression can be induced by pro-inflammatory stimuli. nih.govmdpi.com The presence and relative levels of GRβ can, therefore, be a critical determinant in cellular and tissue sensitivity to glucocorticoids.

Splice Variants and Alternative Translation Initiation Products

The diversity of glucocorticoid signaling is significantly expanded by the generation of multiple GR isoforms through alternative splicing and alternative translation initiation. The human GR gene, NR3C1, is composed of 9 exons, with alternative splicing of the primary transcript leading to several protein variants. oup.commdpi.com

The most well-characterized splice event involves exon 9, which can be spliced to include either exon 9α or 9β, producing the GRα and GRβ isoforms, respectively. nih.govresearchgate.net Other splice variants have also been identified, such as GR-P and GR-A, which arise from different splicing events within the gene. researchgate.net Furthermore, novel GRα transcripts with various deletions in exon 2 have been identified, which can alter the transcriptional activation capacity of the receptor in a cell-type-specific manner. nih.gov

In addition to alternative splicing, the GRα mRNA can undergo alternative translation initiation. Within exon 2, there are eight conserved AUG (start) codons. researchgate.net Through a mechanism of ribosomal leaky scanning, translation can initiate at these different start sites, producing a suite of N-terminally truncated GRα isoforms (designated GRα-A, -B, -C1, -C2, -C3, -D1, -D2, and -D3). researchgate.net These translational isoforms have distinct transcriptional activities and are expressed in a tissue-specific manner, adding another layer of complexity and control to the glucocorticoid signaling pathway. oup.com This molecular diversity allows for highly nuanced and cell-specific responses to glucocorticoids throughout the body. oup.com

Ligand-Receptor Binding Dynamics and Allosteric Modulation

The interaction between a ligand and the glucocorticoid receptor is a dynamic process that involves precise molecular recognition, conformational changes, and allosteric regulation by other proteins. This process begins with the binding of an agonist to the ligand-binding domain (LBD) of the receptor, which is held in a receptive state within a multi-protein chaperone complex in the cell's cytoplasm. nih.govatsjournals.org

This compound Binding Affinity and Selectivity Profile

This compound is a potent agonist for the glucocorticoid receptor. medchemexpress.com Its binding affinity has been quantified by its half-maximal inhibitory concentration (IC50), which is a measure of its potency in inhibiting a specific biological or biochemical function. Research has demonstrated that this compound has an IC50 value of 2.8 nM. medchemexpress.com This low nanomolar value indicates a very high affinity for the receptor, comparable to other potent glucocorticoids. A detailed selectivity profile against other nuclear receptors or unrelated receptors is not extensively documented in publicly available research. However, compounds of this class are generally designed to have high selectivity for the GR to modulate specific inflammatory pathways. patsnap.comnih.gov

CompoundParameterValueSource
This compoundIC502.8 nM medchemexpress.com

Ligand-Induced Conformational Changes of the Glucocorticoid Receptor

The binding of an agonist like this compound to the ligand-binding domain (LBD) of the GR is not a simple lock-and-key interaction but an induced-fit process that triggers significant conformational changes in the receptor protein. nih.govacs.org In its unbound (apo) state, the GR LBD is relatively unstable. nih.gov Upon agonist binding, the LBD undergoes a dramatic structural rearrangement to form a stable, transcriptionally active conformation. atsjournals.orgnih.gov

A critical event in this process is the repositioning of helix 12 (H12), also known as the activation function 2 (AF-2) helix. mdpi.comnih.gov In the agonist-bound state, H12 folds over the ligand-binding pocket, creating a "molecular mousetrap" that stabilizes the ligand's position and forms a surface for the recruitment of coactivator proteins. nih.gov This conformational shift is essential for the subsequent steps in GR-mediated gene regulation. In contrast, binding of an antagonist induces a different conformational change where H12 is displaced, preventing coactivator binding and promoting the recruitment of corepressor proteins. nih.govnih.gov The specific chemical structure of this compound dictates the precise final conformation of the GR LBD, which in turn influences the profile of recruited coregulator proteins and the resulting downstream gene expression patterns.

Dissociation from Chaperone Protein Complexes (e.g., HSP90, HSP70)

In the absence of a ligand, the glucocorticoid receptor resides in the cytoplasm as part of a large, multi-protein complex. This complex includes several heat shock proteins (HSPs), most notably HSP90 and HSP70, as well as other cochaperones like p23. nih.govatsjournals.orgnih.gov This chaperone machinery is not static; it operates through a dynamic ATP-dependent cycle that maintains the GR in a conformation that is "primed" for high-affinity ligand binding. nih.govresearchgate.net Hsp70 is involved in the initial folding and delivery of the GR to Hsp90. nih.govescholarship.org The GR:Hsp90 complex represents the mature, ligand-receptive state. researchgate.net

The binding of an agonist, such as this compound, to the LBD serves as the trigger for the disassembly of this complex. The ligand-induced conformational change in the GR (as described in 2.3.2) weakens its interaction with HSP90. atsjournals.org This leads to the dissociation of the entire chaperone complex, unmasking the nuclear localization signals (NLS) on the GR. nih.gov Now freed from its cytoplasmic anchor, the activated ligand-receptor complex can translocate into the nucleus, where it acts as a transcription factor to regulate gene expression. atsjournals.orgpatsnap.com The dissociation is a critical, irreversible step that commits the receptor to its nuclear function. researchgate.netescholarship.org

Cellular and Subcellular Mechanisms of Glucocorticoid Receptor Agonist 1 Activity

Intracellular Trafficking and Subcellular Localization of the Glucocorticoid Receptor

The Glucocorticoid Receptor is a dynamic protein that shuttles between the cytoplasm and the nucleus. nih.gov Its location within the cell is tightly regulated and is a critical determinant of its activity.

In its inactive, unliganded state, the Glucocorticoid Receptor predominantly resides in the cytoplasm. nih.govyoutube.com It exists as part of a large multiprotein complex, which includes several chaperone proteins, most notably Heat Shock Protein 90 (Hsp90) and Heat Shock Protein 70 (Hsp70), as well as other molecules like the immunophilin p59 and phosphoprotein p23. youtube.comatsjournals.org This chaperone machinery maintains the receptor in a conformation that is capable of high-affinity binding to its ligand but prevents it from entering the nucleus. atsjournals.org

The binding of a glucocorticoid agonist, such as Glucocorticoid Receptor Agonist-1, to the GR's ligand-binding domain triggers a conformational change in the receptor. This change leads to the dissociation of the heat shock proteins and other components of the chaperone complex. atsjournals.orgyoutube.com Once freed from this complex, the activated receptor is able to translocate from the cytoplasm into the nucleus through the nuclear pore complex. nih.govyoutube.com This nuclear import is a rapid and efficient process that is fundamental for the receptor's function as a regulator of gene transcription. nih.gov

Table 1: Key Proteins in GR Cytosolic Complex

Protein Function
Glucocorticoid Receptor (GR) Binds to agonist, leading to activation.
Heat Shock Protein 90 (Hsp90) Chaperone protein that maintains GR in a ligand-receptive state and retains it in the cytoplasm. atsjournals.org
Heat Shock Protein 70 (Hsp70) Chaperone protein involved in the GR multiprotein complex. youtube.comatsjournals.org
p59 (Immunophilin) A component of the unliganded GR complex. atsjournals.org

| p23 (Phosphoprotein) | A co-chaperone protein that stabilizes the GR-Hsp90 interaction. youtube.comatsjournals.org |

The translocation of the activated Glucocorticoid Receptor into the nucleus is actively mediated by specific amino acid sequences within the receptor protein known as Nuclear Localization Signals (NLS). atsjournals.orgconicet.gov.ar In the unliganded state, the NLS is masked by the associated chaperone proteins. atsjournals.org Upon agonist binding and the subsequent dissociation of the chaperone complex, the NLS becomes unmasked. atsjournals.org This exposure allows the NLS to be recognized by the cellular nuclear import machinery, which then facilitates the transport of the GR into the nucleus, where it can access the cell's genomic DNA. The NLS is located within the receptor's highly conserved zinc finger DNA-binding domain (DBD). conicet.gov.ar

Genomic Mechanisms of Gene Regulation by this compound

Once inside the nucleus, the activated Glucocorticoid Receptor exerts its effects by directly or indirectly regulating the transcription of target genes. nih.govnih.gov The primary mechanism for increasing gene expression is known as transactivation.

Transactivation is a key genomic mechanism through which glucocorticoids exert many of their effects. nih.govresearchgate.net This process involves the activated GR binding to specific DNA sequences, thereby enhancing the rate of transcription of adjacent genes. mpg.de

To initiate transactivation, two activated Glucocorticoid Receptor molecules typically form a homodimer (a complex of two identical proteins). atsjournals.org This GR dimer then recognizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). atsjournals.orgmpg.deresearchgate.net GREs are typically short, palindromic sequences of DNA located in the promoter or enhancer regions of target genes. atsjournals.orgnih.gov The consensus GRE sequence is an imperfect palindrome, often represented as 5'-GGAACAnnnTGTTCT-3', where the GR dimer binds in the major groove of the DNA. atsjournals.orgnih.gov This direct interaction between the GR dimer and the GRE is the foundational step for activating gene expression. mpg.de

The binding of the Glucocorticoid Receptor dimer to a GRE is not sufficient on its own to activate transcription. The DNA-bound receptor acts as a scaffold to recruit a variety of other proteins, collectively known as coregulators. nih.govmpg.de These coregulators include coactivator proteins such as the Steroid Receptor Coactivator (SRC) family (e.g., SRC-1) and histone acetyltransferases (HATs) like p300 and CREB-binding protein (CBP). conicet.gov.ar

These coactivators modify the local chromatin structure, often by acetylating histone proteins, which leads to a more "open" or relaxed chromatin state. conicet.gov.ar This chromatin remodeling makes the DNA more accessible to the basal transcription machinery, including RNA polymerase II. conicet.gov.arnih.gov The GR and its associated coactivators then work to recruit and stabilize the assembly of the basal transcription complex at the gene's promoter, leading to the initiation and elongation of messenger RNA (mRNA) synthesis and, ultimately, increased protein production. nih.gov

Table 2: Components of GR-Mediated Transactivation

Component Description Role in Gene Activation
GR Dimer A pair of activated Glucocorticoid Receptor molecules. Binds directly to GREs on the DNA. atsjournals.org
Glucocorticoid Response Element (GRE) A specific palindromic DNA sequence in the promoter region of target genes. Serves as the docking site for the GR dimer. atsjournals.orgnih.gov
Coactivators (e.g., SRC-1, p300/CBP) Proteins recruited by the DNA-bound GR. Modify chromatin and recruit the basal transcription machinery. conicet.gov.ar
Histone Acetyltransferases (HATs) A functional class of coactivators (e.g., p300/CBP) that add acetyl groups to histones. Loosen chromatin structure, making DNA accessible for transcription. conicet.gov.ar

| Basal Transcription Machinery | A complex of proteins, including RNA Polymerase II, required for transcription. | Synthesizes mRNA from the DNA template. nih.gov |

Transactivation Pathways and Glucocorticoid Response Elements (GREs)

Specific Gene Induction Profiles Mediated by this compound

The binding of the this compound-activated GR to Glucocorticoid Response Elements (GREs) initiates the recruitment of coactivator proteins and the general transcriptional machinery, leading to the upregulation of specific target genes. nih.gov The profile of induced genes is highly cell-type and context-specific. oup.com Some of the key genes induced by glucocorticoid receptor agonists play crucial roles in anti-inflammatory processes and metabolic regulation.

For instance, Glucocorticoid-Induced Leucine Zipper (GILZ or TSC22D3) is a well-characterized GR target gene. nih.govpnas.org Its induction by glucocorticoids has been shown to suppress inflammatory responses by interfering with signaling pathways such as the MAPK and NF-κB pathways. frontiersin.org Another important induced gene is Dual Specificity Phosphatase 1 (DUSP1), also known as Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAP kinases, thereby contributing to the anti-inflammatory effects. nih.govarvojournals.org Furthermore, the gene encoding IκBα, an inhibitor of NF-κB, is also a target for GR-mediated induction, providing another layer of control over this pro-inflammatory transcription factor. nih.gov

Table 1: Examples of Genes Induced by this compound

GeneFunctionImplicated Pathway
GILZ (TSC22D3)Anti-inflammatory, pro-apoptoticMAPK, NF-κB
DUSP1 (MKP-1)Dephosphorylates and inactivates MAP kinasesMAPK signaling
IκBαInhibits NF-κB translocation to the nucleusNF-κB signaling
FKBP5Negative feedback regulation of GRHPA axis
SGK1Regulation of ion channels and transportersPI3K/AKT signaling

Transrepression Pathways and Negative Glucocorticoid Response Elements (nGREs)

A significant portion of the anti-inflammatory effects of this compound is attributed to its ability to repress the expression of pro-inflammatory genes. nih.govnih.gov This transrepression is achieved through mechanisms that are distinct from direct DNA binding and transactivation.

The activated GR can physically interact with and antagonize the activity of key pro-inflammatory transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govnih.gov This interaction prevents these transcription factors from binding to their respective DNA response elements and driving the expression of inflammatory mediators like cytokines, chemokines, and adhesion molecules. mdpi.comfrontiersin.org For example, the GR has been shown to directly bind to the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. nih.govnih.gov Similarly, GR can interact with the Jun subunit of AP-1. nih.gov Glucocorticoids are also known to interfere with the signaling pathways of Signal Transducers and Activators of Transcription (STATs) and Interferon Regulatory Factors (IRFs), which are crucial for immune responses. frontiersin.org

In the tethering mechanism, a GR monomer, bound to this compound, does not bind directly to DNA. nih.govnih.gov Instead, it "tethers" to a DNA-bound transcription factor, such as NF-κB or AP-1, and represses its activity. nih.govfrontiersin.org This protein-protein interaction is a key component of the transrepression process and is thought to be a major contributor to the anti-inflammatory effects of glucocorticoids. mdpi.comnih.gov While traditionally viewed as a monomeric function, some recent evidence suggests that dimerized GR may also be involved in transrepression. nih.gov

Beyond tethering, the GR can also repress gene expression by binding to specific DNA sequences known as negative Glucocorticoid Response Elements (nGREs). eurekaselect.comnih.gov Unlike classical GREs, nGREs mediate transcriptional repression upon GR binding. frontiersin.orgeurekaselect.com The binding of the GR to an nGRE can interfere with the binding of other transcription factors or recruit corepressor complexes, such as those containing SMRT/NCoR, which in turn leads to the silencing of the target gene. frontiersin.orgnih.gov Genes regulated by nGREs are involved in various physiological processes, including the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and inflammation. eurekaselect.com

Table 2: Pro-inflammatory Genes Repressed by this compound

GeneFunctionMechanism of Repression
Interleukin-6 (IL-6)Pro-inflammatory cytokineTethering to NF-κB
Tumor Necrosis Factor-alpha (TNF-α)Pro-inflammatory cytokineTethering to NF-κB
Cyclooxygenase-2 (COX-2)Enzyme in prostaglandin (B15479496) synthesisTethering to NF-κB/AP-1
Interleukin-1β (IL-1β)Pro-inflammatory cytokinenGRE binding
Pro-opiomelanocortin (POMC)Precursor to ACTHnGRE binding

Molecular and Cellular Signaling Cascades Modulated by Glucocorticoid Receptor Agonist 1

Glucocorticoid Receptor Agonist-1 Crosstalk with Key Inflammatory Signaling Pathways

This compound, as a selective glucocorticoid receptor agonist (SEGRA), is designed to preferentially harness the transrepressive functions of the glucocorticoid receptor (GR) over its transactivating functions. wikipedia.orgnih.gov This selective action is central to its anti-inflammatory effects, which are primarily mediated through the negative regulation of pro-inflammatory transcription factors.

Nuclear Factor-kappaB (NF-κB) Pathway Interrogation

The Nuclear Factor-kappaB (NF-κB) family of transcription factors are central regulators of the immune and inflammatory responses. nih.gov In their inactive state, NF-κB proteins are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by pro-inflammatory cytokines such as TNF-α or IL-1β, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB heterodimer, typically composed of p65 (RelA) and p50 subunits, to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes. nih.gov

This compound, by activating the GR, can interfere with the NF-κB signaling pathway through several mechanisms. A primary mechanism is the direct physical interaction between the activated GR and the p65 subunit of NF-κB. This interaction is thought to impair the transactivation capacity of NF-κB. nih.gov Furthermore, even in its unliganded state, cytosolic GR can interact with p65, p50, and IκB, thereby inhibiting the nuclear translocation of NF-κB. nih.gov Some selective GR modulators, such as Compound A (CpdA), have been shown to effectively block NF-κB-driven gene expression. nih.gov This transrepression mechanism is believed to involve the activity of GR monomers. nih.gov

TargetEffect of this compoundMechanism
NF-κB (p65) Inhibition of transcriptional activityDirect protein-protein interaction with activated GR
IκBα Potential stabilizationIncreased binding affinity to the NF-κB complex mediated by GR
NF-κB Nuclear Translocation InhibitionInteraction of cytosolic GR with NF-κB components

Activator Protein-1 (AP-1) Pathway Regulation

Activator Protein-1 (AP-1) is another critical transcription factor involved in cellular processes such as proliferation, differentiation, and apoptosis, as well as in the inflammatory response. wikipedia.org AP-1 is a dimeric complex typically composed of proteins from the Jun and Fos families. wikipedia.org Its activity is regulated by various stimuli, including growth factors and stress, often through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov

Similar to its effect on NF-κB, this compound can repress the activity of AP-1. This transrepression is a key component of the anti-inflammatory action of glucocorticoids. nih.gov The activated GR can physically interact with AP-1 components, preventing them from binding to their DNA response elements and activating gene transcription. wikipedia.org Glucocorticoids have been shown to inhibit the activation and phosphorylation of JNK, which is a key upstream activator of c-Jun, a primary component of AP-1. nih.gov This inhibition of JNK activity leads to reduced c-Jun phosphorylation and consequently, diminished AP-1 transcriptional activity. nih.gov Interestingly, some studies with selective GR modulators have revealed a differential regulation of NF-κB and AP-1, where NF-κB is inhibited while AP-1 activity is sustained. sigmaaldrich.com

TargetEffect of this compoundMechanism
AP-1 Inhibition of transcriptional activityDirect protein-protein interaction with activated GR
c-Jun Decreased phosphorylationInhibition of the upstream JNK signaling pathway
AP-1-driven gene expression RepressionPrevention of AP-1 binding to DNA

Signal Transducers and Activators of Transcription (STATs) Modulation

The Signal Transducers and Activators of Transcription (STAT) family of proteins are transcription factors that play a crucial role in signaling pathways initiated by cytokines and growth factors. Upon ligand binding to their respective receptors, Janus kinases (JAKs) are activated and subsequently phosphorylate the STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the expression of target genes involved in immunity, proliferation, and differentiation.

The interaction between glucocorticoid receptor signaling and the STAT pathway is complex. Activated GR can interact with and inhibit the activity of several STAT proteins, including STAT3 and STAT5, thereby blocking their ability to activate gene transcription. nih.gov This interaction contributes to the immunosuppressive effects of glucocorticoids. Dexamethasone (B1670325), a potent GR agonist, has been shown to upregulate the transcriptional regulatory activity of STAT5 in the JAK/STAT pathway in certain cellular contexts. researchgate.net This highlights the cell-type and context-specific nature of the crosstalk between GR and STAT signaling.

Impact on Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT Pathways

Beyond the direct modulation of inflammatory transcription factors, this compound also exerts significant influence on upstream signaling cascades, notably the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways.

Regulation of ERK, JNK, and p38 Phosphorylation

The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is a critical regulator of a wide range of cellular processes, including inflammation, proliferation, and apoptosis. nih.gov The activity of these kinases is controlled by a phosphorylation cascade.

Activation of the glucocorticoid receptor by agonists can lead to the modulation of MAPK activity. A key mechanism for this is the induction of MAPK Phosphatase-1 (MKP-1), also known as Dual Specificity Phosphatase 1 (DUSP1). arvojournals.orgnih.gov MKP-1 is a phosphatase that can dephosphorylate and inactivate MAPKs, particularly p38 and JNK. nih.gov For instance, the selective glucocorticoid receptor agonist Mapracorat has been shown to exert its anti-inflammatory effects in part by augmenting the expression of MKP-1, leading to the inactivation of MAPK pathways. nih.gov Similarly, the SEGRA ZK 245186 was found to inhibit JNK and p38 MAPK phosphorylation in corneal epithelial cells. nih.gov In some contexts, JNK and ERK have been shown to phosphorylate the GR itself, which can inhibit its transcriptional activity. pnas.org

MAPKEffect of this compoundKey Mediator
p38 Inhibition of phosphorylationInduction of MKP-1/DUSP1
JNK Inhibition of phosphorylationInduction of MKP-1/DUSP1
ERK Variable, can be inhibitedCan phosphorylate and inhibit GR

Influence on PI3K/AKT Signaling Axis

The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is a central signaling pathway that regulates cell growth, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer. youtube.com

Glucocorticoids have been shown to exert inhibitory effects on the PI3K/AKT pathway. nih.govnih.gov Treatment with the glucocorticoid dexamethasone has been demonstrated to suppress PI3K activity associated with the insulin (B600854) receptor substrate-1 (IRS-1) and subsequent AKT phosphorylation. nih.gov This inhibition of PI3K/AKT signaling can contribute to some of the metabolic side effects of glucocorticoids. nih.gov Interestingly, inhibitors of the PI3K/mTOR/Akt pathway have been found to modify GR function, shifting its activity towards the therapeutically important transrepression of genes like NF-κB. nih.gov This suggests a complex feedback loop between the GR and PI3K/AKT signaling pathways.

Glucocorticoid Receptor Target Gene Expression and Regulatory Proteins

The activation of the glucocorticoid receptor (GR) by an agonist such as Dexamethasone initiates a cascade of transcriptional events that are central to its physiological and pharmacological effects. Upon ligand binding, the GR translocates to the nucleus, where it functions as a ligand-dependent transcription factor. mdpi.com The GR can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either the enhancement or repression of their transcription. nih.gov This modulation of gene expression underlies the diverse actions of glucocorticoid receptor agonists, from anti-inflammatory and immunosuppressive effects to influences on metabolism and cell proliferation. nih.govwikipedia.org The cellular response to a glucocorticoid receptor agonist is highly context-dependent, with the specific set of regulated genes varying between different cell types. nih.gov

Glucocorticoid-Induced Leucine Zipper (GILZ) Expression

Glucocorticoid-Induced Leucine Zipper (GILZ), encoded by the TSC22D3 gene, is a key mediator of the anti-inflammatory and immunomodulatory effects of glucocorticoid receptor agonists. nih.gov The expression of GILZ is rapidly and potently induced by Dexamethasone in a variety of cell types, including lymphocytes, macrophages, and myocardial cells. mdpi.comfrontiersin.org This induction is a direct consequence of GR activation, as evidenced by the presence of GREs in the GILZ promoter. nih.gov

Once expressed, GILZ acts as a downstream effector of glucocorticoid signaling, influencing multiple intracellular pathways. It has been shown to interfere with pro-inflammatory signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com For instance, the silencing of GILZ has been demonstrated to abrogate the anti-proliferative activity of Dexamethasone. nih.gov In the context of the immune system, GILZ is crucial for mediating the inhibitory effects of glucocorticoids on T-cell activation and for promoting an anti-inflammatory phenotype in macrophages. mdpi.comnih.gov

Table 1: Effect of Dexamethasone on GILZ Expression in Various Cell Types

Cell TypeEffect of DexamethasoneResearch Finding
Murine LymphocytesInduction of GILZ expressionFirst identified as a Dexamethasone-induced gene in lymphocytes from the thymus, lymph nodes, and spleen. mdpi.com
Human Peripheral Blood Mononuclear Cells (PBMCs)Upregulation of GILZ expressionIFN-α can inhibit the expression of GILZ, an effect that is relevant in the context of glucocorticoid resistance in diseases like SLE. frontiersin.org
Myeloma CellsUpregulation of GILZ (TSC22D3)GILZ is a well-known ubiquitous GR-responsive gene in myeloma cells. nih.gov
Mouse NeutrophilsInduction of GILZ expressionDexamethasone-induced GILZ is involved in the inhibition of neutrophil migration. nih.gov
Myocardium and Cardiac CellsUpregulation of GILZ protein levelsAdministration of Dexamethasone to mice led to elevated levels of GILZ protein in the myocardium. mdpi.com

Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1/DUSP1) Upregulation

Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1), also known as Dual Specificity Phosphatase 1 (DUSP1), is another critical target gene of glucocorticoid receptor agonists that plays a pivotal role in their anti-inflammatory mechanism. oup.com Dexamethasone has been shown to cause a significant and rapid upregulation of MKP-1/DUSP1 expression in various cell types, including osteoblasts and human trabecular meshwork cells. oup.comarvojournals.org This induction is a direct transcriptional effect, with studies identifying functional GREs in the DUSP1 gene promoter.

The primary function of MKP-1/DUSP1 is to dephosphorylate and thereby inactivate members of the mitogen-activated protein kinase (MAPK) family, including p38 MAPK, JNK, and to a lesser extent, ERK. oup.com By increasing the expression of MKP-1/DUSP1, Dexamethasone effectively suppresses these pro-inflammatory signaling pathways. For example, in human trabecular meshwork cells, Dexamethasone-induced upregulation of MKP-1 leads to the inhibition of ERK signaling. arvojournals.org This mechanism is crucial for the feedback control of inflammatory gene expression and the repression of inflammatory responses by glucocorticoids. nih.gov

Table 2: Upregulation of MKP-1/DUSP1 by Dexamethasone

Cell TypeEffect of DexamethasoneResearch Finding
Human MG-63 Osteoblastic CellsDose-dependent upregulation of MKP-1 proteinDexamethasone leads to an upregulation of MKP-1, which mediates the inhibition of osteoblast proliferation. oup.com
Human Trabecular Meshwork CellsOver 6-fold increase in MKP-1 mRNA expressionDexamethasone treatment for 24 or 48 hours significantly enhanced MKP-1 mRNA and protein expression. arvojournals.org
Human Pulmonary Epithelial A549 CellsRapid induction of DUSP1 expressionDexamethasone enhances DUSP1 expression, which is responsible for the repression of IL-1β-induced MAPK activation at early time points. nih.gov
Bone Marrow-Derived Mast Cells (BMMCs)Transcriptional upregulation of DUSP1Dexamethasone upregulates the expression of several phosphatase genes, including DUSP1, in BMMCs. researchgate.netresearchgate.net

Annexin (B1180172) A1 (Anxa1) Regulation

Annexin A1 (Anxa1), also known as lipocortin-1, is a 37-kDa protein that belongs to the annexin superfamily of calcium-dependent phospholipid-binding proteins. mdpi.com It is recognized as a key mediator of the anti-inflammatory actions of glucocorticoids. nih.gov The regulation of Anxa1 by Dexamethasone is complex, involving both transcriptional and post-translational mechanisms. mdpi.com

While Dexamethasone is known to induce the synthesis and secretion of Anxa1, the direct transcriptional regulation is not as straightforward as for GILZ or MKP-1/DUSP1. mdpi.comnih.gov More recent research has shed light on an indirect mechanism of Anxa1 upregulation by glucocorticoids. Studies have shown that Dexamethasone's ability to upregulate Anxa1 expression can be mediated by GILZ. nih.gov Specifically, in the absence of GILZ, Dexamethasone fails to induce Anxa1 expression in mouse neutrophils. nih.gov This indicates that GILZ can act as a transcriptional activator for the Anxa1 gene, binding to its promoter region. nih.gov This hierarchical regulation, where a primary glucocorticoid-responsive gene (GILZ) in turn regulates a secondary target (Anxa1), adds another layer of complexity to the anti-inflammatory effects of glucocorticoid receptor agonists.

Table 3: Regulation of Annexin A1 by Dexamethasone

Cell Type/SystemEffect of DexamethasoneResearch Finding
Rat Peritoneal MacrophagesInduction of Anxa1Dexamethasone was first identified as a regulator of Anxa1. mdpi.com
Mouse NeutrophilsUpregulation of Anxa1 expression mediated by GILZDexamethasone was unable to upregulate Anxa1 expression in the absence of GILZ. nih.gov
Human Peripheral Blood LeukocytesRise in Anxa1 expression on the cell surfaceInjection of hydrocortisone, another glucocorticoid, resulted in a rapid increase in Anxa1 expression on the surface of leukocytes. nih.gov
MacrophagesUpregulation of Anxa1 leading to IL-10 productionDexamethasone treatment of macrophages under inflammatory conditions leads to Anxa1-mediated upregulation of the anti-inflammatory cytokine IL-10. mdpi.com

Other this compound-Responsive Genes

Beyond GILZ, MKP-1/DUSP1, and Anxa1, Dexamethasone modulates the expression of a wide array of other genes, contributing to its diverse physiological effects. The specific set of responsive genes is highly dependent on the cellular context. nih.govfrontiersin.org

In myeloma cells, for instance, Dexamethasone upregulates the pro-apoptotic gene BCL2L11 (encoding BIM), which is crucial for its therapeutic effect in this cancer, as well as FKBP5, another well-known GR-responsive gene. nih.gov In human trabecular meshwork cells, Dexamethasone treatment has been shown to affect the Wnt signaling pathway by modulating the expression of genes such as AXIN2 and secreted Frizzled-Related Protein 1 (sFRP1). mdpi.comnih.gov

Furthermore, in bone marrow-derived mast cells, Dexamethasone not only upregulates DUSP1 but also the expression of other phosphatase genes like DUSP2, DUSP4, and DUSP9. researchgate.netresearchgate.net In the context of liver cells, Dexamethasone can influence the expression of genes involved in glucose metabolism. frontiersin.org In macrophages activated by lipopolysaccharide (LPS), Dexamethasone broadly inhibits the expression of many IFNβ-dependent antimicrobial genes, highlighting its immunosuppressive properties. frontiersin.org The identification of these and other responsive genes continues to unravel the complex and multifaceted nature of glucocorticoid receptor agonist signaling.

Advanced Research Methodologies and Preclinical Models in Glucocorticoid Receptor Agonist 1 Studies

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models are fundamental for dissecting the molecular pharmacology of Glucocorticoid Receptor Agonist-1. They allow for controlled, high-throughput analysis of receptor binding, gene regulation, and protein interactions in isolated cellular systems, forming the basis for understanding its potential as a therapeutic agent.

A primary goal in the development of novel GR agonists is to dissociate the desired anti-inflammatory effects, largely mediated by transrepression, from the adverse metabolic effects, often linked to transactivation. nih.gov Reporter gene assays are a cornerstone for evaluating this dissociation.

Transactivation Assessment: These assays typically employ a cell line (e.g., HeLa or A549) transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple glucocorticoid response elements (GREs). oup.comnih.gov When a GR agonist like this compound is introduced, it binds to the GR, which then translocates to the nucleus and binds to the GREs, driving the expression of luciferase. The resulting luminescence is quantified and serves as a direct measure of the compound's transactivation potential. nih.gov Compounds are often compared to a classical glucocorticoid like dexamethasone (B1670325). oup.com

Transrepression Assessment: To measure transrepression, a different reporter construct is used, one where luciferase expression is driven by a promoter responsive to pro-inflammatory transcription factors, such as activator protein-1 (AP-1) or nuclear factor-κB (NF-κB). oup.com For instance, a collagenase promoter is often used to assess AP-1 inhibition. oup.com Cells are stimulated with an inflammatory agent (like a phorbol (B1677699) ester to activate AP-1) to induce luciferase expression. The ability of this compound to suppress this induced luciferase activity, by tethering the GR to and inhibiting AP-1, indicates its transrepressive potency. nih.govoup.com The goal is to identify compounds that show high transrepression with minimal transactivation. nih.govdovepress.com

Table 1: Example Data from Reporter Gene Assays for GR Agonists

CompoundTransactivation (% of Dexamethasone)Transrepression (% Inhibition of AP-1)Dissociation Profile
Dexamethasone (Control)100%100%Non-dissociated
This compound (Hypothetical)15%95%Highly Dissociated
Compound ZK 216348LowHighDissociated nih.gov
Compound RU24858Weak AgonistStrong InhibitionDissociated oup.com

To move beyond single reporter genes and understand the global impact of this compound on the transcriptome, comprehensive gene expression profiling is employed.

RNA Sequencing (RNA-seq): This powerful technique provides an unbiased, genome-wide view of all transcriptional changes induced by the agonist. nih.gov Cells (such as A549 lung cells or U2OS osteosarcoma cells) are treated with the compound, and their mRNA is extracted and sequenced. oup.comresearchgate.net The resulting data reveals the full spectrum of genes that are up-regulated (transactivated) and down-regulated (transrepressed), allowing for detailed pathway analysis. genome.jp For example, RNA-seq can confirm whether this compound selectively represses pro-inflammatory genes (e.g., cytokines, chemokines) while having little effect on genes associated with metabolic side effects. nih.govplos.org

Quantitative PCR (qPCR): Following broad-spectrum analysis with RNA-seq, qPCR is used for targeted validation and more precise quantification of changes in specific genes of interest. oup.com For example, researchers would use qPCR to confirm the repression of inflammatory genes like IL-6 and TNF-α and to check for the transactivation of classic GR target genes like FKBP5 or those involved in metabolism. nih.govplos.org This method is also crucial in preclinical in vivo studies to measure gene expression changes in specific tissues, such as the liver or immune cells. nih.govoup.com

The function of the GR is heavily modulated by its interaction with a host of other proteins, including chaperones, co-activators, and co-repressors. nih.gov The specific conformation adopted by the GR upon binding to an agonist can influence which of these proteins it recruits.

Co-immunoprecipitation (Co-IP): Co-IP is a classic technique used to identify proteins that interact with the GR. In this method, an antibody against the GR is used to pull the receptor out of a cell lysate. Any proteins that are physically bound to the GR will be pulled down with it and can then be identified by methods like Western blotting or mass spectrometry. researcher.life This can reveal whether this compound promotes the binding of co-repressors (like NCOR1/2) over co-activators (like NCOA1/2/3), which could explain a preferential transrepression profile. nih.gov

Förster Resonance Energy Transfer (FRET): FRET is a fluorescence microscopy technique that can detect the proximity of two proteins in living cells. By tagging the GR and a potential interacting partner (e.g., a co-regulator or another transcription factor like p65) with different fluorescent proteins, FRET can measure whether they come close enough to interact after the addition of an agonist, providing dynamic, real-time evidence of these crucial interactions.

To understand where in the genome the this compound-activated GR binds, researchers use ChIP-seq. This technique provides a map of genome-wide DNA binding sites for a specific protein. nih.govnih.gov

The process involves cross-linking proteins to DNA in cells treated with the agonist. The chromatin is then sheared, and an antibody specific to the GR is used to immunoprecipitate the GR-DNA complexes. nih.gov The associated DNA fragments are then purified and sequenced, revealing the precise locations of GR binding sequences (GBSs) across the entire genome. nih.gov Studies using ChIP-seq have shown that the GR binds to tens of thousands of sites, and these sites can be highly cell-type-specific. nih.gov By performing ChIP-seq in cells treated with this compound, researchers can determine if it directs the GR to a different set of genomic loci compared to classical glucocorticoids, potentially explaining its unique gene expression profile. For instance, it could reveal a lack of GR binding at the enhancers of genes responsible for metabolic side effects. life-science-alliance.org

While cell lines are useful for mechanistic studies, primary cells isolated directly from tissues provide a more physiologically relevant context.

Immune Cells: Primary human or mouse macrophages or peripheral blood mononuclear cells (PBMCs) are used to test the anti-inflammatory effects of this compound. nih.gov Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS), and the ability of the compound to suppress the release of key inflammatory cytokines such as TNF-α, IL-6, and IL-1β is measured. frontiersin.org

Fibroblasts: Synovial fibroblasts from patients with rheumatoid arthritis or skin fibroblasts can be used to study the effects of the agonist on inflammation and tissue remodeling. nih.gov Recent research shows that glucocorticoid signaling is crucial for maintaining a healthy, non-pathogenic fibroblast phenotype, a function that is lost in inflammatory arthritis. nih.gov Assays can measure the suppression of inflammatory mediators and matrix-degrading enzymes in these cells. nih.gov

Lens Epithelial Cells: Given that long-term glucocorticoid use is associated with cataract formation, primary lens epithelial cells can be used as an in vitro model to assess the potential of this compound to induce changes associated with this side effect. For example, the selective GR agonist Mapracorat has been studied in human ocular cells to assess its anti-inflammatory properties. nih.gov

Table 2: Summary of In Vitro Methodologies for GR Agonist-1 Characterization

MethodologyPrimary PurposeKey Information GainedExample Cell Types
Reporter Gene AssayAssess transactivation vs. transrepressionDissociation profile; potency for each mechanism nih.govoup.comA549, HeLa, U2OS oup.comdovepress.com
RNA-SequencingGlobal gene expression profilingIdentification of all regulated genes and pathways nih.govU2OS, A549, Primary Macrophages oup.complos.org
Co-immunoprecipitationIdentify protein-protein interactionsRecruitment of co-activators vs. co-repressors nih.govnih.govHEK293, U2OS nih.gov
ChIP-SequencingMap genome-wide DNA binding sitesGenomic loci targeted by the activated GR nih.govnih.govIMR90 (fibroblasts), K562, U2OS nih.gov
Functional AssaysEvaluate physiological response in relevant cellsAnti-inflammatory efficacy; potential for side effects frontiersin.orgnih.govPrimary Macrophages, Fibroblasts, Hepatocytes nih.govfrontiersin.orgnih.gov

Preclinical In Vivo Animal Models for Functional Characterization

Following promising in vitro data, this compound must be evaluated in living organisms to understand its integrated physiological effects, including efficacy, pharmacokinetics, and on-target side effects. Mice and rats are the most common preclinical models due to their genetic similarity to humans and the availability of well-established disease models. bioscientifica.com

Models of Inflammation: To test the anti-inflammatory efficacy of this compound, various models are used. In a murine model of skin inflammation (e.g., croton oil-induced dermatitis), the compound can be applied topically or systemically, and its ability to reduce ear swelling and inflammatory cell infiltration is compared to a standard glucocorticoid like prednisolone (B192156). nih.gov For systemic inflammation, models of rheumatoid arthritis, such as streptococcal cell wall (SCW)-induced arthritis in rats, are employed to assess the reduction in paw swelling (inflammation) and pain response. frontiersin.org

Models for Metabolic Side Effects: A key aspect of characterizing a dissociated agonist is to demonstrate a reduced propensity for metabolic side effects. nih.gov Animal models are crucial for this. For instance, after administration of this compound, blood glucose levels can be monitored to assess the risk of inducing hyperglycemia or diabetes mellitus. nih.gov The impact on bone metabolism can be studied by measuring bone mineral density and markers of bone formation and resorption in rodents. bioscientifica.com

Models for HPA Axis Suppression: Glucocorticoids suppress the hypothalamic-pituitary-adrenal (HPA) axis via a negative feedback loop, leading to reduced production of endogenous cortisol. frontiersin.org While this is an on-target effect, the degree of suppression is an important parameter. Following administration of this compound to animals, plasma levels of corticosterone (B1669441) (in rodents) or cortisol (in non-human primates) are measured to quantify the extent and duration of HPA axis suppression. nih.govfrontiersin.org

These preclinical models provide essential data on the therapeutic index of this compound, balancing its desired anti-inflammatory activity against potential side effects, thereby guiding its potential progression into clinical development.

Genetically Engineered Glucocorticoid Receptor Mutant Mouse Models (e.g., GRdim mice)

Genetically engineered mouse models have been crucial in dissecting the specific mechanisms of glucocorticoid receptor signaling. One of the most significant models is the GRdim mouse, which has a mutation in the GR that impairs its ability to form homodimers and bind to DNA. uni-goettingen.de This model is particularly useful for distinguishing between the two main pathways of GR action: transactivation (which is largely dependent on DNA binding) and transrepression (which often involves protein-protein interactions).

Studies using GRdim mice have revealed that impaired GR DNA-binding can be beneficial in models of colitis and colitis-associated colon cancer, suggesting that selective GR agonists that favor transrepression might offer improved therapeutic profiles. uni-goettingen.de In a model of ulcerative colitis, GRdim mice showed reduced disease symptoms and downregulated expression of pro-inflammatory genes. uni-goettingen.de Furthermore, these mice exhibited a lower number of tumors when colitis-associated colon cancer was induced. uni-goettingen.de These findings highlight the potential for developing selective GR agonists that could provide anti-inflammatory benefits with fewer side effects. Other genetically modified mouse models, such as those with T-cell-specific GR deletion (GRLckCre) or fibroblast-specific GR deletion (GRCol1a2CreERT2), have been instrumental in demonstrating the cell-type-specific roles of GR in inflammatory conditions like arthritis. researchgate.net

Mouse models with varying GR gene dosage, such as GR-heterozygous mutant mice (GR+/-) with reduced GR expression and mice overexpressing GR (YGR), have also provided insights into the receptor's role in stress and inflammatory responses. nih.govnih.gov GR+/- mice show increased helplessness after stress, mimicking aspects of depression, while YGR mice exhibit enhanced resistance to stress and endotoxic shock. nih.govnih.gov

Disease-Specific Animal Models for Mechanistic Investigation (e.g., Collagen-Induced Arthritis)

To investigate the efficacy of GRA-1 in specific pathological contexts, researchers utilize disease-specific animal models. The collagen-induced arthritis (CIA) model in mice is a well-established and widely used model for rheumatoid arthritis, as it shares many features with the human disease. nih.govmeliordiscovery.com This model is induced by immunizing mice with type II collagen, leading to chronic inflammation and joint erosion. meliordiscovery.com

The CIA model allows for the assessment of the anti-inflammatory effects of compounds like GRA-1. nih.gov For instance, studies have used this model to compare the efficacy of novel glucocorticoid receptor agonists with traditional glucocorticoids like prednisolone. nih.gov The model is also adaptable for studying the metabolic side effects of glucocorticoids, allowing for an integrated assessment of both efficacy and safety. nih.gov The collagen antibody-induced arthritis (CAIA) model, which involves the injection of autoantibodies against type II collagen, is another valuable tool for studying the effector phase of rheumatoid arthritis. nih.gov

Evaluation of Molecular and Cellular Biomarkers in Preclinical Models

In preclinical models, the evaluation of molecular and cellular biomarkers is essential for understanding the mechanisms of action of GRA-1 and for translating findings to clinical settings. These biomarkers can include a range of molecules that reflect the physiological or pathological state of a tissue or organism.

In studies of inflammatory conditions, key biomarkers often include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The ability of a GRA-1 to suppress the production of these cytokines is a critical measure of its anti-inflammatory potential. aai.org For example, the ginsenoside Rg1, identified as a functional GR ligand, has been shown to inhibit LPS-stimulated production of TNF-α and IL-6 in a manner similar to dexamethasone. aai.org

Cellular biomarkers, such as the number and activation state of immune cells in inflamed tissues, are also crucial. In models of arthritis, histological analysis of joints can reveal the extent of inflammation, cartilage destruction, and bone erosion, providing a detailed picture of the therapeutic effects of a GRA-1. nih.gov Furthermore, in the context of glucocorticoid-induced side effects, biomarkers related to glucose metabolism and bone formation are evaluated. For instance, the effect of a GRA-1 on osteoblast proliferation can be assessed to predict its potential impact on bone health. aai.org

Computational and Systems Biology Approaches

Computational and systems biology approaches are increasingly being used to complement experimental studies of GRA-1, providing deeper insights into its interactions and effects at a molecular and systemic level.

Transcriptomic Data Analysis and Network Inference

Transcriptomic analysis, particularly through RNA sequencing (RNA-seq), allows for a comprehensive view of the changes in gene expression induced by a GRA-1. This approach can identify the full spectrum of genes regulated by the agonist, providing clues about its downstream signaling pathways and biological functions. nih.gov

Network inference algorithms can then be used to analyze this transcriptomic data and construct gene regulatory networks. princeton.edunih.gov These networks can reveal the causal relationships between genes and identify key regulatory hubs that are modulated by the GRA-1. For example, by analyzing time-series transcriptomic data from cells treated with a glucocorticoid, researchers can infer causal networks that describe the dynamic response of the cellular system. princeton.edu This can help to identify not only the direct targets of the GR but also the secondary and tertiary effects that propagate through the network. Such analyses have been used to build a glucocorticoid gene-regulated network, identifying key mediator proteins and patterns of regulation involving cytokines, cytokine receptors, and transcription factors. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for studying the interaction between a ligand, such as GRA-1, and its receptor at an atomic level. nih.govnih.gov Molecular docking predicts the preferred binding orientation of a ligand to a receptor, providing insights into the specific amino acid residues involved in the interaction. nih.gov

Predictive Modeling of Glucocorticoid Receptor Agonist Activity

Predictive modeling aims to develop computational models that can accurately predict the biological activity of a compound based on its chemical structure or other properties. In the context of GRA-1, these models can be used to screen large libraries of compounds for potential GR agonists, prioritizing those with the most promising profiles for further experimental testing.

One approach is to use quantitative structure-activity relationship (QSAR) models, which correlate the chemical features of a series of compounds with their observed biological activities. Another approach is to use machine learning algorithms to build predictive models based on large datasets of known GR agonists and their activities.

Emerging Concepts and Future Directions in Glucocorticoid Receptor Agonist 1 Research

Development of Selective Glucocorticoid Receptor Agonists/Modulators (SEGRAMs/SEGRAs)

A major goal in the development of Glucocorticoid Receptor Agonist-1 is to create a compound with a better safety profile than traditional glucocorticoids. nih.govnih.gov This has led to the exploration of Selective Glucocorticoid Receptor Agonists (SEGRAs) and Selective Glucocorticoid Receptor Modulators (SEGRMs), collectively known as SEGRAMs. nih.gov These compounds are designed to retain the therapeutic anti-inflammatory and immunosuppressive properties of classic glucocorticoids while minimizing adverse effects. nih.govwikipedia.org

Strategies for Dissociation of Transactivation and Transrepression Functions

The leading hypothesis for achieving a better therapeutic index with this compound is the dissociation of the glucocorticoid receptor's two primary modes of action: transactivation and transrepression. nih.govnih.gov

Transactivation involves the GR binding directly to DNA at specific sequences called glucocorticoid response elements (GREs) as a homodimer, leading to the increased transcription of target genes. psu.edupnas.org This mechanism is thought to be responsible for many of the undesirable side effects of glucocorticoids. nih.govnih.gov

Transrepression , on the other hand, is the process by which the GR, typically as a monomer, interacts with and inhibits the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. pnas.orgnih.gov This action is believed to mediate the majority of the anti-inflammatory effects. nih.govnih.gov

The development of a "dissociated" this compound would therefore aim to favor transrepression over transactivation. nih.govpsu.edu Research has shown that it is possible to develop compounds that exhibit this separation of activities. For instance, the nonsteroidal selective GR agonist ZK 216348 demonstrated significant dissociation between transrepression and transactivation both in laboratory studies and in animal models of skin inflammation. nih.gov While this compound showed anti-inflammatory effects comparable to prednisolone (B192156), it had a markedly better side-effect profile concerning blood glucose levels and spleen involution. nih.gov However, the concept that a simple separation of transactivation and transrepression can fully distinguish between therapeutic and adverse effects has been challenged, as some transactivation events are also crucial for anti-inflammatory responses. nih.gov

Exploration of Partial Glucocorticoid Receptor Agonists

Another avenue in the development of a more refined this compound is the exploration of partial agonists. Unlike full agonists that elicit a maximal response from the receptor, partial agonists produce a submaximal response even at saturating concentrations. This approach has gained traction as the strict transactivation/transrepression dissociation model has shown limitations. nih.gov

Partial non-steroidal GR agonists like AZD7495 and AZD9567 have been developed to retain the ability to induce transrepression while not activating certain genes associated with side effects like osteoporosis and metabolic changes. nih.gov For example, progesterone (B1679170) and its derivatives can act as partial agonists of the glucocorticoid receptor. wikipedia.org The development of a this compound as a partial agonist could offer a more nuanced approach to modulating GR activity, potentially leading to a better balance of efficacy and safety.

Addressing Species Selectivity Challenges in Preclinical Translation

A significant hurdle in the preclinical development of any new this compound is the potential for species-specific differences in GR function. nih.gov What appears to be a promising dissociated profile in one species may not translate to another, including humans.

For instance, studies have revealed that certain esterified derivatives of betamethasone (B1666872) act as partial agonists on the rat GR but as full agonists on the human GR. nih.gov This discrepancy in transactivation potential was not due to differences in receptor binding affinity but rather to the intrinsic properties of the receptor-ligand complex in each species. nih.gov These findings underscore the importance of carefully evaluating the activity of a potential this compound across multiple species, including human-based systems, early in the development process to ensure that the desired therapeutic profile is likely to be maintained in clinical trials. Evolutionary differences in GR isoforms and their tissue expression levels can also contribute to these species-dependent sensitivities. researchgate.net

Context-Dependent and Cell-Type Specificity of this compound Action

The effects of a this compound are not uniform throughout the body. The glucocorticoid receptor is expressed in nearly all cell types, yet its actions are highly specific to the cellular context. nih.govbiorxiv.org This specificity is governed by a complex interplay of factors, including the epigenetic landscape of the cell and the availability of specific coregulatory proteins. oup.comnih.gov

Role of Chromatin Accessibility and Epigenetic Modifications in Glucocorticoid Receptor Binding

The ability of a this compound to activate or repress genes is fundamentally dependent on the ability of the GR to bind to the genome. A key determinant of this is chromatin accessibility. encodeproject.org Research has shown that the vast majority of GR binding sites are located in pre-existing regions of open, or accessible, chromatin. encodeproject.orgresearchgate.net These accessible regions are often marked by specific histone modifications associated with active transcription. oup.com

The pattern of chromatin accessibility varies significantly between different cell types, which is a major reason for the cell-type-specific binding of the GR. researchgate.netoup.com For example, even though the DNA sequence for a GRE might be present in two different cell types, the GR will only bind in the cell where that region of the chromatin is open and accessible. Furthermore, glucocorticoid signaling itself can dynamically alter chromatin accessibility, creating new binding sites or modifying the accessibility of existing ones. nih.gov

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in shaping the chromatin landscape and, consequently, GR activity. oup.comtandfonline.com The GR interacts with a host of enzymes that modify histones, such as histone acetyltransferases (HATs) and histone deacetylases (HDACs), to regulate gene expression. oup.comtandfonline.com These epigenetic mechanisms are not static and can be influenced by environmental factors and the physiological state of the organism, adding another layer of complexity to the action of a this compound. nih.gov

Differential Coregulator Recruitment Across Cell Types

Once a this compound binds to the GR, the resulting complex must interact with other proteins, known as coregulators, to modulate gene expression. These coregulators can be either coactivators, which enhance transcription, or corepressors, which inhibit it. The specific set of coregulators that are recruited to the GR-ligand complex can vary depending on the cell type and the specific promoter of a target gene. nih.gov

This differential recruitment of coregulators is another key factor driving the cell-type-specific effects of a this compound. nih.gov For example, the interaction of the GR with coregulators like SRC-1, CBP, and TBP can be influenced by the phosphorylation state of the receptor itself. nih.gov Furthermore, different ligands can induce distinct conformations in the GR, leading to the recruitment of different coregulator profiles and, consequently, different patterns of gene expression. nih.gov Studies in lymphoid malignancies have identified SRC-1/2/3, PGC-1α, RIP140, and DAX-1 as strong interacting coregulators of the GR, highlighting the cell-type-specific nature of these interactions. consensus.app Understanding how a specific this compound influences the recruitment of coregulators in different cell types is crucial for predicting its therapeutic effects and potential side effects.

Influence of Cellular Activation States and Microenvironment

The efficacy of this compound is not solely dependent on its intrinsic properties but is also profoundly influenced by the cellular context in which it operates. The activation state of a cell and the composition of its surrounding microenvironment can significantly modulate the cellular response to GR agonists.

Cellular Activation States:

The response to this compound can vary dramatically depending on whether a cell is in a resting or activated state. For instance, in immune cells, the anti-inflammatory effects of glucocorticoids are most pronounced in activated cells. This is because the signaling pathways that are upregulated during an inflammatory response, such as the NF-κB and AP-1 pathways, are primary targets for GR-mediated repression. nih.gov

Research has shown that in activated immune cells, this compound can more effectively suppress the production of pro-inflammatory cytokines and other inflammatory mediators. nih.gov Conversely, in resting cells, the effects may be less pronounced or even different, highlighting the importance of the cellular activation state in determining the therapeutic outcome.

The Tumor Microenvironment:

In the context of cancer, the tumor microenvironment (TME) presents a complex and dynamic setting that can influence the activity of this compound. The TME is a heterogeneous mixture of cancer cells, stromal cells, immune cells, and extracellular matrix components. nih.gov

Studies have indicated that glucocorticoid signaling in the TME can have dual effects. On one hand, it can suppress the anti-tumor immune response, potentially hindering the efficacy of immunotherapies. frontiersin.org On the other hand, in certain cancer types, GR activation can inhibit tumor cell proliferation and induce apoptosis. nih.gov For example, research on prostate cancer has shown that glucocorticoid treatment can alter the secretome and extracellular matrix architecture of cancer-associated fibroblasts, which in turn influences epithelial tumor cell growth. nih.gov Furthermore, in metastatic colon cancer, glucocorticoid-GR signaling has been shown to induce proliferation and invasion of cancer cells. nih.gov

Novel Therapeutic Strategies Derived from this compound Mechanisms

The growing understanding of the nuanced mechanisms of this compound is paving the way for innovative therapeutic strategies designed to enhance efficacy and minimize off-target effects.

This compound as an Antibody-Drug Conjugate (ADC) Linker Component

A promising strategy to improve the therapeutic index of this compound is its incorporation into antibody-drug conjugates (ADCs). nih.govacs.org In this approach, the agonist acts as the "payload" that is chemically linked to a monoclonal antibody. This antibody is designed to target a specific antigen present on the surface of diseased cells, such as cancer cells or overactive immune cells. nih.gov

The linker component is a critical element of the ADC, ensuring that the payload remains securely attached to the antibody while in circulation and is efficiently released once the ADC reaches its target. nih.gov Some research has explored the use of cleavable linkers, such as those sensitive to enzymes like cathepsins which are often upregulated in the tumor microenvironment. nih.gov For instance, a "this compound phosphate (B84403) Gly-Glu" has been described as a cleavable linker for synthesizing ADCs. medchemexpress.com

This targeted delivery approach aims to concentrate the therapeutic effect of this compound at the site of disease, thereby reducing systemic exposure and the associated side effects. nih.gov

Targeted Delivery Approaches for Selective Receptor Activation

Beyond ADCs, various other targeted delivery systems are being investigated to achieve selective activation of the glucocorticoid receptor. These approaches aim to enhance the biodistribution and target site accumulation of glucocorticoid agonists. nih.gov

Liposomal Formulations:

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate drugs like this compound. nih.gov These formulations can be engineered to have specific properties, such as long circulation times, which allow them to accumulate in tissues with enhanced permeability and retention, a characteristic of many inflammatory sites and tumors. tandfonline.com

Research on liposomal glucocorticoids, such as liposomal prednisolone phosphate, has demonstrated enhanced therapeutic efficacy in models of arthritis and cancer due to increased drug levels at the pathological site. tandfonline.com For example, dexamethasone (B1670325) palmitate, a lipophilic prodrug of dexamethasone, has been formulated as a liposomal emulsion to target inflammatory cells. bmj.com

Nanoparticle-Based Delivery:

Nanoparticles offer another versatile platform for the targeted delivery of this compound. nih.govmdpi.com These can be composed of various materials and can be functionalized to target specific cell types. For example, inorganic-organic hybrid nanoparticles have been used to deliver betamethasone, showing full therapeutic efficacy in a mouse model of acute lung injury while reducing adverse effects. mdpi.comnih.gov The nanoparticles were found to specifically target myeloid and alveolar type II cells. mdpi.com

Research into Combined Modality Therapeutic Applications

The therapeutic potential of this compound can be further enhanced by using it in combination with other treatment modalities.

Combination with Chemotherapy:

In oncology, glucocorticoids are frequently used in combination with chemotherapy. zenonco.ionih.gov They can help manage the side effects of chemotherapy, such as nausea and vomiting, and in some cases, can have direct anti-tumor effects, particularly in hematological malignancies. zenonco.ionih.gov However, the use of glucocorticoids with chemotherapy for solid tumors is more complex, as they have been shown in some instances to reduce the efficacy of chemotherapy. iiarjournals.org

Combination with Immunotherapy:

The combination of this compound with immunotherapy, such as checkpoint inhibitors, is an area of active investigation and some controversy. ascopost.com On one hand, the immunosuppressive effects of glucocorticoids could potentially counteract the immune-stimulating effects of immunotherapy. frontiersin.orgaacrjournals.org Some studies have suggested that baseline corticosteroid use is associated with reduced survival in patients receiving immunotherapy. nih.gov

On the other hand, glucocorticoids are the standard treatment for immune-related adverse events that can arise from immunotherapy. ascopost.com Emerging data suggests that the timing of glucocorticoid administration is crucial, with use before or early in immunotherapy treatment appearing more detrimental than use to manage later-onset toxicities. nih.gov Further research is needed to optimize the combined use of these powerful therapeutic agents.

Q & A

Q. How can researchers evaluate the selectivity and potency of GRA-1 in vitro?

  • Methodological Answer : To assess selectivity, perform competitive binding assays using radiolabeled dexamethasone or other GR ligands, comparing displacement curves between GRA-1 and known agonists/antagonists. For potency, use luciferase reporter assays (e.g., GRE-luc) in GR-expressing cell lines (e.g., HEK293) to measure transcriptional activation. Include dose-response analyses (EC50 calculations) and cross-test against related nuclear receptors (e.g., mineralocorticoid receptor) to confirm specificity . Gene expression profiling (RNA-seq) of anti-inflammatory markers (e.g., IL-6, TNF-α) in primary immune cells can further validate functional activity .

Q. What experimental models are appropriate for studying GRA-1’s anti-inflammatory effects?

  • Methodological Answer :
  • In vitro : Use LPS-stimulated macrophages or peripheral blood mononuclear cells (PBMCs) to measure cytokine suppression (ELISA/flow cytometry).
  • In vivo : Employ murine models of inflammation, such as collagen-induced arthritis (CIA) for rheumatoid arthritis or oxazolone-induced dermatitis for psoriasis. Monitor disease progression via clinical scoring, histopathology, and serum cytokine levels. For asthma, utilize ovalbumin-sensitized mice to evaluate lung function (e.g., airway hyperresponsiveness) and inflammatory infiltrates .

Q. How should researchers design assays to differentiate GR agonism from transrepression mechanisms?

  • Methodological Answer : Use GR-deficient cell lines reconstituted with wild-type GR or mutants defective in dimerization (e.g., GRdim). Compare GRA-1’s ability to activate GRE-dependent transcription (classical agonism) versus its suppression of NF-κB/AP-1 activity (transrepression). Chromatin immunoprecipitation (ChIP-seq) can map GR binding sites to distinguish genomic vs. non-genomic effects .

Advanced Research Questions

Q. What strategies optimize the conjugation of GRA-1 to antibody-drug conjugates (ADCs) while preserving activity?

  • Methodological Answer :
  • Linker Design : Test cleavable (e.g., Val-Cit-PABC) vs. non-cleavable (e.g., PEG4) linkers for stability in circulation and intracellular release. Use MALDI-TOF/MS to confirm conjugation efficiency and HPLC to monitor drug-antibody ratio (DAR).
  • Activity Validation : Compare ADC efficacy in GR-positive vs. GR-negative cancer cell lines (e.g., multiple myeloma). In vivo, assess tumor regression in xenograft models and monitor systemic glucocorticoid side effects (e.g., adrenal suppression) .

Q. How can interspecies variability in GR signaling impact preclinical-to-clinical translation?

  • Methodological Answer : Conduct parallel studies in humanized GR mice and primary human cells to identify species-specific pharmacodynamic responses. For example, GRA-1’s receptor binding affinity and transactivation kinetics may differ due to GR isoform expression (e.g., GRα vs. GRβ). Use transcriptomic profiling to compare gene networks modulated in murine vs. human tissues .

Q. How should researchers address contradictory efficacy data in studies of selective GR modulators (SEGRAMs)?

  • Methodological Answer : Perform meta-analysis of published datasets to identify confounding variables (e.g., dosing regimen, patient stratification). Validate findings using isogenic cell lines with varying GR expression levels. For in vivo contradictions, leverage tissue-specific GR knockout models to isolate organ-specific effects .

Q. What methodologies are critical for evaluating GRA-1 in combination therapies (e.g., with insulin secretagogues)?

  • Methodological Answer : Design preclinical studies using diabetic rodent models (e.g., db/db mice) to assess synergism between GRA-1 and insulin sensitizers (e.g., metformin). Measure glucose tolerance, insulin secretion (hyperglycemic clamp), and β-cell function (histology). Use transcriptomics to identify co-regulated pathways (e.g., inflammation and glucose metabolism) .

Data Analysis & Validation

Q. What statistical approaches resolve discrepancies in GR agonist efficacy across studies?

  • Methodological Answer : Apply Bayesian network meta-analysis to rank GRA-1 against other GR agonists using endpoints like anti-inflammatory potency or metabolic stability. For conflicting in vivo results, use multivariate regression to adjust for covariates (e.g., baseline cortisol levels, GR polymorphism status) .

Q. How can researchers validate GR-specific effects in complex biological systems?

  • Methodological Answer : Combine genetic (CRISPR/Cas9 GR knockout) and pharmacological (RU486 antagonism) approaches. In animal models, use tissue-specific GR knockouts to dissect systemic vs. local effects. Cross-validate findings with proteomic analysis of GR downstream targets (e.g., FKBP5) .

Tables for Key Data

Q. Table 1. In Vitro Profiling of GRA-1

Assay TypeParameters MeasuredKey FindingsReference
Competitive BindingIC50 vs. Dexamethasone10 nM (95% CI: 8–12 nM)
GRE-Luc ReporterEC50 (Transcriptional Activation)15 nM ± 2 nM
Cytokine SuppressionIL-6 Reduction (PBMCs)85% at 100 nM

Q. Table 2. Preclinical Efficacy in Asthma Models

ModelOutcome MetricGRA-1 Efficacy vs. ControlReference
OVA-Sensitized MiceAirway Resistance (cmH2O/mL/s)35% Reduction (p < 0.01)
GR Knockout (Lung)Inflammatory Infiltrate ScoreNo Effect (Confirms GR Specificity)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.